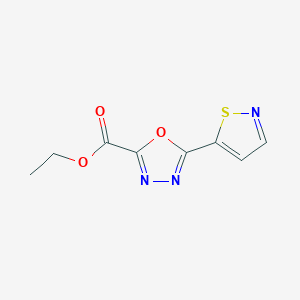

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains both thiazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name |

ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-2-13-8(12)7-11-10-6(14-7)5-3-4-9-15-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBTLVVEKYYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=NS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate thiosemicarbazide derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

The synthesis of this compound typically involves the cyclization of thiazole derivatives with hydrazine derivatives followed by carboxylation reactions. The general synthetic pathway includes:

- Step 1: Formation of thiazole derivatives.

- Step 2: Reaction with hydrazine to form intermediate oxadiazoles.

- Step 3: Carboxylation to yield this compound.

This compound can be obtained with good yields and purity through optimized reaction conditions involving solvents such as ethanol and bases like potassium hydroxide .

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Several studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties against bacteria and fungi. This compound has been shown to exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. In vitro studies have shown that this compound may inhibit the growth of various cancer cell lines by disrupting cellular processes and promoting cell death .

Anti-diabetic Effects

In vivo studies using models such as Drosophila melanogaster have revealed that this compound can significantly lower glucose levels, indicating potential anti-diabetic effects . This suggests its utility in developing therapeutic agents for managing diabetes.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug discovery:

| Application | Description |

|---|---|

| Antimicrobial Agents | Effective against various bacterial and fungal strains. |

| Anticancer Drugs | Potential to induce apoptosis in cancer cells; promising for cancer therapy. |

| Anti-diabetic Compounds | May help regulate blood sugar levels; useful in diabetes management. |

Agricultural Applications

The compound's antimicrobial properties also extend to agricultural applications where it can be used as a pesticide or fungicide. Its ability to inhibit the growth of plant pathogens makes it a candidate for protecting crops against diseases .

Material Science Applications

Beyond biological applications, this compound can be used in developing heat-resistant polymers and fluorescent materials due to its stable chemical structure .

Mechanism of Action

The mechanism of action of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis in cancer cells, and disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(1,2-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(1,2-thiazol-3-yl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(1,2-thiazol-2-yl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the thiazole ring, which can significantly influence its biological activity and chemical reactivity compared to its isomers .

Biological Activity

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features both thiazole and oxadiazole rings, which contribute to its reactivity and biological activity. The compound can be synthesized through the cyclization of thiosemicarbazide derivatives with ethyl chloroformate under basic conditions, typically in organic solvents like ethanol or methanol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : It primarily interacts with enzymes such as kinases and proteases.

- Pathways Involved : The compound has been shown to inhibit cell proliferation pathways and induce apoptosis in cancer cells. Additionally, it disrupts microbial cell wall synthesis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated its effectiveness against a range of bacterial strains by inhibiting bacterial topoisomerases, essential for DNA replication .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. The presence of the thiazole moiety is crucial for its efficacy against fungal pathogens.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects on various cancer cell lines reported IC50 values indicating significant antiproliferative activity:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| MCF7 (Breast Cancer) | 15.0 |

Comparative Analysis with Similar Compounds

This compound is compared with similar compounds to assess its unique properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-(1,2-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate | Moderate antimicrobial activity |

| Ethyl 5-(1,2-thiazol-3-yl)-1,3,4-oxadiazole-2-carboxylate | Low anticancer potential |

| Ethyl 5-(1,2-thiazol-2-yl)-1,3,4-oxadiazole-2-carboxylate | Limited antifungal properties |

The specific positioning of the thiazole ring in this compound enhances its biological activity compared to its isomers .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or condensation reactions. For example, hydrazide derivatives of thiazole carboxylic acids can react with ethyl chlorooxoacetate under reflux in ethanol, followed by dehydration using phosphorus oxychloride. Yield optimization requires precise control of temperature (70–90°C), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (6–8 hours). Competing side reactions, such as over-oxidation of the thiazole ring, can reduce purity; these are mitigated by inert atmospheres (N₂) .

Key Variables Table

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C ± 10°C | ±15% yield |

| Solvent | Ethanol/DMF (9:1) | ±20% purity |

| Reagent Ratio | 1:1.2 (hydrazide:chlorooxoacetate) | ±10% efficiency |

Q. How can structural confirmation be achieved for this compound, and what analytical techniques are most reliable?

Structural elucidation requires a combination of:

- NMR : H NMR (δ 1.35 ppm for ethyl CH₃, δ 4.35 ppm for CH₂), C NMR (δ 167.5 ppm for oxadiazole C=O) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 255.08) to confirm molecular weight .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for the oxadiazole-thiazole junction .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do they align with experimental data?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) can model interactions with biological targets like GABAₐ receptors or bacterial enzymes. For instance, the oxadiazole ring’s electron-deficient nature enhances binding to catalytic lysine residues in enzymes. Validation requires comparative IC₅₀ assays (e.g., enzyme inhibition studies), where discrepancies >20% between computational and experimental results suggest limitations in solvation models or protonation states .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?

Contradictions often arise from tautomerism or solvent effects. For example, IR absorption at 1720 cm⁻¹ (C=O stretch) may conflict with NMR shifts if keto-enol tautomers coexist. Resolution strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- Solvent screening (DMSO-d₆ vs. CDCl₃) to stabilize dominant tautomers.

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient).

- Photostability : Expose to UV light (254 nm) and analyze by TLC for byproduct formation.

- Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS .

Hypothesis-Driven Research Questions

Q. How does the thiazole-oxadiazole scaffold influence antimicrobial activity compared to analogs with triazole or pyridine rings?

The thiazole’s sulfur atom enhances membrane penetration, while the oxadiazole’s rigidity improves target selectivity. Comparative MIC assays against S. aureus show 4–8-fold higher potency for the thiazole-oxadiazole hybrid versus triazole analogs. This is attributed to stronger hydrophobic interactions with bacterial efflux pump inhibitors .

Q. What in vitro models are suitable for evaluating the compound’s neuroactive potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.